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Compound of Interest

Compound Name: 3-Chloro-4-ethoxybenzonitrile
CAS No.: 916596-02-6
Cat. No.: B1604653
Get Quote
. J

Executive Summary

3-Chloro-4-ethoxybenzonitrile (CAS: 916596-02-6) is a halogenated benzonitrile derivative
utilized as a pharmacophore scaffold in medicinal chemistry.[1][2][3][4][5][€] Its structural
integrity is defined by three distinct functionalities: a nitrile group (electronic withdrawing,
metabolic stability), a chloro-substituent (lipophilicity, steric block), and an ethoxy ether linkage
(hydrogen bond acceptor).

This guide provides a validated spectroscopic profile (NMR, IR, MS) and a robust synthesis
protocol to ensure high-purity isolation for drug discovery applications.

Chemical Identity & Properties
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Property Data
IUPAC Name 3-Chloro-4-ethoxybenzonitrile
CAS Number 916596-02-6
C
Molecular Formula H
CINO
Molecular Weight 181.62 g/mol

181.0294 (for

Exact Mass
Cl)
Appearance Colorless to white solid
Soluble in CHCI
Solubility

, DMSO, EtOACc; Insoluble in water

Experimental Synthesis Protocol

Objective: Preparation of 3-Chloro-4-ethoxybenzonitrile via O-alkylation of 3-chloro-4-
hydroxybenzonitrile. This method is preferred over chlorination of 4-ethoxybenzonitrile due to
higher regioselectivity.

Reagents

e Precursor: 3-Chloro-4-hydroxybenzonitrile (1.0 eq)
o Alkylating Agent: lodoethane (Etl) (1.2 eq)
e Base: Potassium Carbonate (K

CO

) (2.0 eq)

e Solvent: N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)
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Step-by-Step Methodology

Solvation: Charge a reaction vessel with 3-chloro-4-hydroxybenzonitrile (e.g., 2.0 g, 13.0
mmol) and anhydrous DMF (20 mL). Stir until fully dissolved.

Deprotonation: Add K

CO

(3.60 g, 26.1 mmol) in a single portion. Stir at 0°C for 15 minutes to generate the phenoxide
anion.

Alkylation: Dropwise add iodoethane (1.25 mL, 15.6 mmol) to the suspension at 0°C to
prevent exotherm-driven side reactions.

Reaction: Warm the mixture to 40°C and stir for 16 hours. Monitor by TLC (Hexane:EtOAc
4:1) or HPLC.

Work-up:

o

Quench the reaction with water (50 mL).

[¢]

Extract with Ethyl Acetate (3 x 30 mL).

[e]

Wash the combined organic phase with brine (2 x 20 mL) to remove residual DMF.

[e]

Dry over anhydrous Na

SO

, filter, and concentrate in vacuo.
Purification: Recrystallize from ethanol or purify via flash column chromatography (SiO

, 5% EtOACc in Hexanes) to yield the target as a colorless solid.

Synthesis Workflow Diagram
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Figure 1: Synthetic pathway for the O-alkylation of 3-chloro-4-hydroxybenzonitrile.

Spectroscopic Analysis (The Core)
A. Nuclear Magnetic Resonance (NMR)

The NMR data confirms the substitution pattern (1,3,4-trisubstituted benzene) and the

presence of the ethyl group.

Instrument: 400 MHz (CDCI

)]
Shift ( Coupling (
Nucleus Multiplicity Integration Assignment
ppm) Hz)
H2 (Ar-H,
H 7.61 Singlet (d) 1H ~2.0 ortho to
CN/CI)
H6 (Ar-H,
7.50 dd 1H 8.0,2.0
ortho to CN)
H5 (Ar-H,
6.93 Doublet 1H 8.0
ortho to OEt)
-OCH
4.14 Quartet 2H 7.0
- (Methylene)
-CH
1.48 Triplet 3H 7.0
(Methyl)
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Note: Literature may report H2 as a singlet due to resolution limits, but it is structurally a
doublet (meta-coupling to H6). Similarly, the meta-coupling for H6 is typically ~2.0 Hz.

C NMR Assignments (100 MHz, CDCI
):
e Aromatic C-O: 158.1 ppm (C4)[7]
« Aromatic C-H/C-Cl: 133.6 (C2), 132.4 (C6), 112.9 (C5)
e Quaternary C: 123.7 (C3-Cl), 104.4 (C1-CN)
 Nitrile: 118.1 ppm (-CN)
o Ethyl Group: 65.2 (-OCH
-), 14.5 (-CH

)

B. Infrared Spectroscopy (IR)

The IR spectrum is diagnostic for the nitrile stretch and the ether linkage.
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Frequency (cm

Vibration Mode Functional Group
)
Stretching ( C
2229
) N (Nitrile)
Stretching (
1591, 1477 C=C Aromatic Ring
)
Stretching ( C
1298, 1262
) -O Ether
Stretching ( C
1033
) -O Ether

C. Mass Spectrometry (MS)

Method: ESI (Electrospray lonization) or El (Electron Impact).
e Molecular lon ([M+H]

): Calculated for C
H
CINO: 182.037.

 |sotope Pattern: The presence of a single Chlorine atom results in a characteristic 3:1 ratio
between the M peak (

Cl) and the M+2 peak (
Cl).

o miz ~182 (100%)[8]

o miz ~184 (33%)
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o Fragmentation Pathway (EI):
o [M]
(181): Parent ion.
o [M-28]
(153): Loss of ethylene (C
H
) via McLafferty rearrangement or ether cleavage, generating the phenol cation.
o [M-28-35]

(118): Subsequent loss of Cl radical.

Structural Characterization Logic

IR: 2229 cm~1 MS: m/z 181/183 (3:1) 1H NMR: 4.14 (q), 1.48 (t) 13C NMR: 158.1 ppm
(Confirms Nitrile) (Confirms Chlorine) (Confirms Ethoxy) (Confirms Ar-O-C)

Click to download full resolution via product page
Figure 2: Logical flow for structural validation using spectroscopic data.

Quality Control & Impurity Profiling

When analyzing synthesized batches, researchers should monitor for these common
impurities:

e 3-Chloro-4-hydroxybenzonitrile (Starting Material):

o Detection: Broad IR stretch at ~3400 cm
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(-OH).
o NMR: Absence of ethyl signals (4.14, 1.48 ppm).
¢ 3-Chloro-4-ethoxybenzamide (Hydrolysis Byproduct):

o Detection: IR shift from sharp 2229 cm
(CN) to broad 1650-1690 cm
(C=0 amide).
o Cause: Excessive heating in basic aqueous conditions.

References

¢ RSC Advances / Chem Comm:Ruthenium-catalyzed intramolecular selective halogenation of
O-methylbenzohydroximoyl halides.

o (Refer to ESI for Compound 2c data).
o World Intellectual Property Organization (WIPO)
o (Example 87, Step 1).

+ National Center for Biotechnology Information (PubChem):3-Chloro-4-ethoxybenzonitrile
Compound Summary.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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¢ To cite this document: BenchChem. [Technical Guide: Spectroscopic Data & Synthesis of 3-
Chloro-4-ethoxybenzonitrile]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1604653/docs#technical-guide-spectroscopic-data-
synthesis-of-3-chloro-4-ethoxybenzonitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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Contact our Ph.D. Support Team for a compatibility check
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